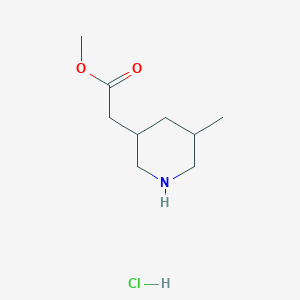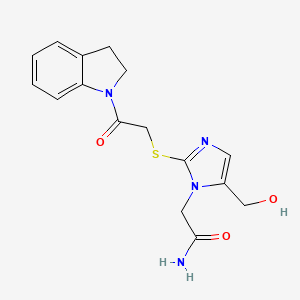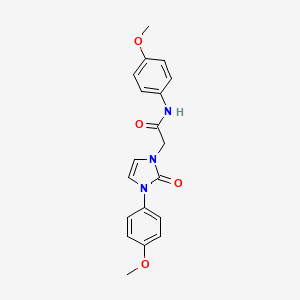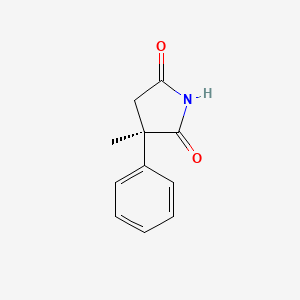
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a chemical compound that could be of interest due to its structural and functional properties. The synthesis and analysis of similar compounds provide insights into methodologies that could be applicable for this compound as well.
Synthesis Analysis
Research on related compounds involves efficient synthetic routes for creating structurally complex molecules. For instance, Morgentin et al. (2009) developed a high-yielding synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, which might offer insights into the synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride (Morgentin et al., 2009).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been elucidated through techniques such as X-ray diffraction, NMR, CI mass spectroscopy, and computational calculations. For example, Tomaščiková et al. (2008) determined the molecular and solid-state structures of a complex methyl compound, offering a precedent for the detailed structural analysis of similar compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Research indicates various chemical reactions and properties for compounds with structures similar to Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride. The reaction mechanisms, such as SNAr and palladium-catalyzed reactions, provide valuable insights into potential reactivity pathways (Morgentin et al., 2009).
Physical Properties Analysis
The physical properties of related compounds, such as crystal packing, density, and molecular geometry, can be assessed through experimental and theoretical studies. For instance, Gültekin et al. (2020) utilized DFT calculations to reveal local & global chemical activities and physical properties of a methyl acetate compound, which can be related to understanding the physical properties of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride (Gültekin et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the synthesis and properties of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates indicate pathways and interactions that may be relevant to Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride, showing the importance of understanding nitrile translocation and ring expansion reactions in chemical synthesis (Organic & biomolecular chemistry, 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- An efficient methodology for the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are structurally related to Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride, has been developed. This method is suitable for large-scale synthesis and may offer rapid access to other heterocyclic analogues (Morgentin et al., 2009).
Pharmacological Applications :
- Research into similar compounds, like 1-Benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, has been conducted to study their role as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease and dementia (Iimura et al., 1989).
- Investigations into compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, which share structural similarities with Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride, have shown potential as inverse agonists at 5-HT2A receptors, suggesting a possible role in treating conditions like schizophrenia and other psychiatric disorders (Vanover et al., 2006).
Potential as Imaging Probes :
- Research on carbon-11 labeled N-methylpiperidinyl esters, which are structurally similar, has explored their use as in vivo substrates for acetylcholinesterase, potentially useful in imaging studies for brain enzyme activity (Nguyen et al., 1998).
Antitumor Activity :
- Studies have also been conducted on related compounds, like Glycine derivatives containing 5-Fluorouracil, to explore their antitumor mechanisms and effects, which could offer insights into the potential antitumor applications of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride (Lan Yun-jun, 2011).
Analgesic Potential :
- Derivatives of similar compounds have been tested as analgesics, indicating the potential of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride in pain management research (Radl et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(5-methylpiperidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-8(6-10-5-7)4-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRKGPHRRPXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)



![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)


![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)


![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)